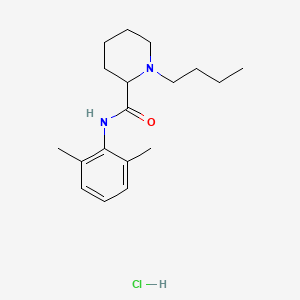

Bupivacaine Hydrochloride

Description

This compound is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1972 and is indicated for pain and has 16 investigational indications. This drug has a black box warning from the FDA.

Bupivacaine is only found in individuals that have used or taken this drug. It is a widely used local anesthetic agent. Bupivacaine blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Bupivacaine binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. The analgesic effects of Bupivicaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia.

See also: Bupivacaine (has active moiety); Levobupivacaine (related); this compound; Epinephrine Bitartrate (component of) ... View More ...

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030877 | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18010-40-7, 14252-80-3, 15233-43-9 | |

| Record name | Bupivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bloqueina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Bupivacaine Hydrochloride on Voltage-Gated Sodium Channels

Abstract

Bupivacaine hydrochloride, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and pain management. Its clinical efficacy is rooted in a sophisticated, state-dependent interaction with voltage-gated sodium channels (VGSCs), the primary mediators of action potential propagation in excitable tissues. This guide provides an in-depth analysis of the molecular and biophysical mechanisms underpinning bupivacaine's action. We will explore the modulated receptor hypothesis, delve into the specific binding sites within the channel pore, quantify the kinetics of state-dependent blockade, and present the experimental methodologies used to elucidate these interactions. This document is intended for researchers, pharmacologists, and drug development professionals seeking a comprehensive understanding of how bupivacaine achieves its potent nerve-blocking effects.

Introduction: The Target and the Modulator

Voltage-gated sodium channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in neurons and cardiomyocytes.[1] Bupivacaine's primary mechanism of action is the reversible blockade of these channels.[2][3] By binding to a specific site within the channel's pore, bupivacaine physically obstructs the pathway for sodium ions, thereby preventing membrane depolarization and halting the propagation of nerve impulses.[2][4]

Unlike a simple plug, bupivacaine's interaction with VGSCs is highly dynamic and dependent on the conformational state of the channel. This principle is the foundation of the Modulated Receptor Hypothesis .

The Modulated Receptor Hypothesis: A State-Dependent Blockade

First proposed by Hille, the Modulated Receptor Hypothesis posits that local anesthetics like bupivacaine do not bind with equal affinity to all conformational states of the VGSC.[5][6] The channel cycles through three primary states:

-

Resting (Closed) State: Prevalent at hyperpolarized membrane potentials, ready to be activated.

-

Open (Activated) State: A transient state upon membrane depolarization, allowing Na+ influx.

-

Inactivated State: A non-conducting, refractory state that follows channel opening.

Bupivacaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[1][3][5][7] This preferential binding is the key to its clinical efficacy and explains the phenomenon of "use-dependent" or "phasic" block.[3][8][9] In rapidly firing neurons, such as those transmitting pain signals, the channels spend more time in the open and inactivated states.[3] This provides more opportunities for high-affinity bupivacaine binding, leading to a cumulative, enhanced blockade under conditions of high neuronal activity.[9] Conversely, nerves with low-frequency firing have more channels in the low-affinity resting state, thus experiencing less block.

This state-dependent affinity is also responsible for bupivacaine's cardiotoxicity. The drug binds strongly to cardiac Na+ channels (predominantly the Nav1.5 isoform) during the action potential and dissociates very slowly during diastole (the resting phase).[3][7] This "fast-in, slow-out" kinetic profile can lead to an accumulation of blocked channels at normal heart rates, potentially causing severe arrhythmias.[7]

Caption: State-dependent binding of bupivacaine to voltage-gated sodium channels.

Molecular Binding Site and Biophysical Consequences

Bupivacaine accesses its binding site from the intracellular side of the neuronal membrane.[2][4] It must first cross the lipid membrane in its uncharged, lipophilic form before re-equilibrating to its charged, cationic form in the cytoplasm to bind effectively. The binding site is located within the channel's central pore, formed by the S6 transmembrane segments of the four homologous domains (I-IV).[5][10]

Studies involving site-directed mutagenesis have identified specific amino acid residues critical for local anesthetic binding. While numbering can vary between isoforms, key residues in the domain IV S6 segment (such as F1764 and Y1771 in Nav1.2) are known to be crucial for high-affinity binding.[10] These aromatic residues likely interact with the aromatic ring of the bupivacaine molecule.

The binding of bupivacaine has several biophysical consequences:

-

Stabilization of the Inactivated State: Bupivacaine binding avidly stabilizes the inactivated state of the channel, which is reflected as a hyperpolarizing (negative) shift in the steady-state inactivation curve.[7][11] This means that fewer channels are available to open at normal resting membrane potentials.

-

Slowed Recovery from Inactivation: The drug dissociates slowly from the channel, significantly prolonging the time it takes for the channel to recover from inactivation and return to the resting state.[7]

-

Tonic and Phasic Block: The low-affinity binding to the resting state produces a baseline level of inhibition known as "tonic block".[6][8] The enhanced, cumulative inhibition seen with repetitive stimulation due to high-affinity binding to open/inactivated states is termed "phasic block".[6][12]

| Parameter | Description | Typical Effect of Bupivacaine | Reference |

| Tonic Block IC50 | Concentration for 50% inhibition of resting channels. | ~178 µM (in ND7/23 cells) | [8][13] |

| Phasic/Use-Dependent Block | Cumulative block with repetitive stimulation (e.g., 10 Hz). | Strong induction of use-dependent block. | [8][13] |

| Recovery from Block | Time constant (τ) for dissociation from the channel during diastole (cardiac). | Very slow (τ ≈ 1557 ms) | [7] |

| Forward Binding Rate (Open State) | Rate constant (ko) for binding to the open channel. | ~2.5 x 10^5 M⁻¹s⁻¹ | [12] |

| Forward Binding Rate (Inactivated State) | Rate constant (kI) for binding to the inactivated channel. | ~4.4 x 10^4 M⁻¹s⁻¹ | [12] |

| Steady-State Inactivation | Voltage-dependence of channel availability. | Significant hyperpolarizing shift. | [7][11] |

Table 1: Summary of Quantitative Biophysical Effects of Bupivacaine on Voltage-Gated Sodium Channels.

Experimental Methodology: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction between bupivacaine and VGSCs is whole-cell voltage-clamp electrophysiology .[8] This method allows a researcher to control the membrane potential of a single cell expressing VGSCs and directly measure the resulting sodium currents.

Protocol: Characterizing State-Dependent Block of Nav1.5 by Bupivacaine

Objective: To measure and quantify the tonic block, use-dependent block, and effect on steady-state inactivation of bupivacaine on the cardiac sodium channel isoform, Nav1.5, expressed in a heterologous system (e.g., HEK293 cells).

I. Cell Preparation and Solutions:

-

Culture HEK293 cells stably expressing human Nav1.5. Plate onto glass coverslips 24-48 hours before the experiment.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block endogenous K+ channels).

-

Bupivacaine Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Perform serial dilutions in the external solution to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).

II. Electrophysiological Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single, healthy cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for 5 minutes before recording.

III. Voltage-Clamp Protocols:

-

Rationale: Specific voltage protocols are designed to isolate and hold the VGSCs in different conformational states, allowing for the measurement of bupivacaine's affinity for each state.

-

Tonic (Resting State) Block:

-

Hold the cell at a hyperpolarized potential of -140 mV to ensure all channels are in the resting state.

-

Apply a single, brief (50 ms) depolarizing pulse to -20 mV to elicit a peak sodium current.

-

Apply this pulse at a very low frequency (e.g., every 30 seconds, or 0.033 Hz) to allow for complete recovery from any block between pulses.

-

Record the baseline current, then perfuse the cell with a known concentration of bupivacaine and repeat the protocol. The reduction in peak current represents the tonic block.

-

-

Phasic (Use-Dependent) Block:

-

Hold the cell at a more physiological resting potential of -100 mV.

-

Apply a train of 20 depolarizing pulses (50 ms duration) to -20 mV at a frequency of 10 Hz.

-

Causality: This protocol forces channels to cycle rapidly between resting, open, and inactivated states, maximizing the opportunity for high-affinity binding and revealing use-dependent effects.

-

Record the peak current for each pulse in the train. Use-dependent block is quantified as the percentage reduction of the 20th pulse current relative to the 1st pulse current.

-

-

Steady-State Inactivation (Inactivated State Block):

-

Hold the cell at -140 mV.

-

Apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments.

-

Immediately following each pre-pulse, apply a test pulse to -20 mV to measure the fraction of channels that were available (not inactivated) to open.

-

Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V½).

-

Repeat the protocol in the presence of bupivacaine. A negative shift in the V½ indicates preferential binding to and stabilization of the inactivated state.

-

Caption: Experimental workflow for patch-clamp analysis of bupivacaine effects.

Conclusion and Future Directions

The clinical utility of this compound is a direct result of its state-dependent interaction with voltage-gated sodium channels. Its high affinity for open and inactivated channels allows for a potent, use-dependent blockade of nerve conduction, particularly in highly active nociceptive fibers. This same mechanism, however, underlies its significant cardiotoxicity due to slow dissociation from cardiac sodium channels. A thorough understanding of this molecular mechanism, gained through techniques like voltage-clamp electrophysiology, is paramount for the rational design of new local anesthetics with improved safety profiles. Future research will continue to leverage structural biology (cryo-EM) and computational modeling to visualize the bupivacaine-channel complex in atomic detail, paving the way for novel therapeutics with enhanced selectivity and reduced off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Bupivacaine - Wikipedia [en.wikipedia.org]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rapm.bmj.com [rapm.bmj.com]

- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Bupivacaine Hydrochloride in Animal Models

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of bupivacaine hydrochloride, a long-acting amide local anesthetic, with a specific focus on its application and behavior in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals engaged in the study of local anesthetics and pain management.

Introduction: The Role of Bupivacaine in Preclinical Research

This compound is a cornerstone in regional anesthesia and pain management for both clinical and veterinary practice.[1][2] Its high potency and long duration of action make it an invaluable tool for providing prolonged analgesia.[1] In preclinical research, animal models are indispensable for elucidating the mechanisms of action, characterizing the pharmacokinetic profile, and assessing the safety and efficacy of bupivacaine and its novel formulations.[3][4] Understanding the interplay between its absorption, distribution, metabolism, and excretion (ADME) and its physiological effects is critical for translating animal study findings to clinical applications.[5] This guide delves into the causal relationships behind experimental choices and provides a framework for designing robust and self-validating preclinical studies.

Physicochemical Properties of this compound

Bupivacaine HCl is a white crystalline powder that is soluble in water and ethanol.[6][7] As an amino-amide anesthetic, it possesses both a lipophilic aromatic ring and a hydrophilic amino group, properties that govern its ability to traverse nerve membranes and bind to its target.[6][8]

| Property | Value | Source |

| Molecular Formula | C18H28N2O·HCl | [7][9] |

| Molecular Weight | 324.9 g/mol | [7] |

| pKa | ~8.1 | [7] |

| Solubility | Soluble in water (50 mg/ml), ethanol | [7][9] |

Pharmacodynamics: The Molecular Basis of Nerve Blockade

The primary mechanism of action for bupivacaine is the reversible blockade of voltage-gated sodium channels (VGSCs) within the nerve cell membrane.[1][10][11][12] This action prevents the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a loss of sensation.[1][12]

Bupivacaine exhibits a state-dependent binding preference, showing a higher affinity for VGSCs in their active (open) and inactive states compared to the resting state.[1][13] This "use-dependent block" means that the anesthetic effect is more pronounced in rapidly firing nerve fibers, such as those transmitting pain signals.[1] The molecule, in its uncharged form, crosses the lipid-rich nerve membrane and then, in its charged form, binds to a specific site on the intracellular side of the sodium channel's alpha subunit.[1][10][12]

The prolonged duration of action of bupivacaine is attributed to its high lipid solubility and strong affinity for the sodium channel receptor, leading to a slow dissociation rate from the channel.[12][13]

Pharmacokinetics: The Journey of Bupivacaine Through the Body

The systemic absorption, distribution, and eventual elimination of bupivacaine are influenced by the dose, concentration, route of administration, vascularity of the injection site, and specific drug formulation.[11]

Absorption

Systemic absorption is dependent on the vascularity of the administration site.[11] For instance, intravenous administration results in immediate and complete bioavailability, while absorption from epidural or peripheral nerve block sites is slower and more variable.[10] Formulations like liposomal bupivacaine are designed to release the drug gradually, resulting in lower peak plasma concentrations (Cmax) and prolonged local effects.[14][15]

Distribution

Once absorbed into the systemic circulation, bupivacaine is distributed throughout the body. It is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein. This binding sequesters the drug in the plasma, limiting the amount of free drug available to cause systemic toxicity.

Metabolism and Excretion

Bupivacaine is an amide-type local anesthetic and is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then excreted by the kidneys. The elimination half-life can be several hours, contributing to its long-lasting effects and the potential for accumulation with repeated doses.[7][16]

Comparative Pharmacokinetics in Animal Models

The choice of animal model significantly impacts the observed pharmacokinetic parameters. Rodents, canines, and ovine models are commonly used, each offering unique advantages for specific research questions.[3][17][18]

| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Elimination Half-Life (h) | Source |

| Cats | Intraperitoneal | 2 mg/kg | 1030 ± 497.5 | 30 ± 24 | 4.79 ± 2.7 | [16] |

| Cats | TAP Block | 2 mg/kg | 1166 ± 511 | 33 ± 14 | 4.2 ± 0.9 | [19] |

| Cats | TAP Block | 2.5 mg/kg | 1810 ± 536 | 47 ± 22 | 3.6 ± 0.9 | [19] |

| Cats | Dental Block | 0.88 mg/kg | 825 ± 299 | 5.0 ± 2.7 | 4.1 ± 0.9 | [20] |

| Cats | Dental Block | 1.22 mg/kg | 926 ± 197 | 9.6 ± 5.8 | 4.6 ± 1.5 | [20] |

| Calves | Cornual Nerve Block (SAIB formulation) | 5% solution | 152.03 ± 37.34 | 23.4 ± 7.8 | 32.79 ± 11.00 | [21] |

| Sheep | Epidural | 10 mg | ~150-200 | ~8 | ~6 | [18] |

Note: TAP = Transversus Abdominis Plane; SAIB = Sucrose Acetate Isobutyrate. Values are presented as mean ± SD where available.

Systemic Toxicity: A Critical Consideration

While generally safe when administered correctly, systemic toxicity can occur if bupivacaine reaches high concentrations in the bloodstream.[12] This is a critical consideration in animal studies, where dose-finding and safety assessments are paramount. The central nervous system (CNS) and cardiovascular system are the primary targets of toxicity.[10][12]

-

CNS Toxicity : Early signs include perioral tingling, tinnitus, and blurry vision, which can progress to seizures and CNS depression.[10][11]

-

Cardiotoxicity : Bupivacaine exhibits a higher degree of cardiotoxicity compared to other local anesthetics like lidocaine.[1][13] This is due to its strong affinity and slow dissociation from cardiac sodium channels, which can lead to severe arrhythmias, myocardial depression, and cardiovascular collapse.[13][22]

Animal studies in sheep and dogs have been instrumental in demonstrating bupivacaine's cardiotoxic potential and in developing treatment strategies, such as the use of intravenous lipid emulsion ("lipid rescue") therapy.[6][22]

Experimental Protocols and Methodologies

Designing a robust preclinical study requires meticulous attention to experimental detail. The following sections outline standardized protocols for key procedures.

Protocol 1: Pharmacokinetic Study in a Rat Model

This protocol describes a typical workflow for determining the pharmacokinetic profile of bupivacaine following administration.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of bupivacaine in rats.

Methodology:

-

Animal Preparation: Acclimatize adult male Sprague-Dawley rats for at least 3 days. Surgically implant catheters in the jugular vein (for blood sampling) and/or the femoral vein (for IV administration) and allow for recovery.[5]

-

Drug Administration: Administer a precise dose of this compound via the desired route (e.g., subcutaneous infiltration, peripheral nerve block, or intravenous bolus).

-

Blood Sampling: Collect serial blood samples (e.g., 75-150 µL) from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes).[5] Use of an automated blood sampling system can reduce animal stress and improve data quality.[5]

-

Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify bupivacaine concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. rapm.bmj.com [rapm.bmj.com]

- 4. rapm-bmj-com.bibliotheek.ehb.be [rapm-bmj-com.bibliotheek.ehb.be]

- 5. currentseparations.com [currentseparations.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Bupivacaine - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Use of Liposomal Bupivacaine for Postoperative Analgesia in an Incisional Pain Model in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. researchgate.net [researchgate.net]

- 18. rapm.bmj.com [rapm.bmj.com]

- 19. mdpi.com [mdpi.com]

- 20. EXPRESS: Pharmacokinetics of bupivacaine after bilateral maxillary and caudal inferior alveolar nerve blocks using two injection volumes in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and efficacy of a novel long-acting bupivacaine formulation for cornual nerve block in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 22. csahq.org [csahq.org]

Chemical and physical properties of bupivacaine hydrochloride for research use.

This guide provides an in-depth exploration of the chemical and physical properties of bupivacaine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a foundational understanding of this widely used local anesthetic, enabling more informed experimental design and application.

Introduction: The Molecular Profile of a Long-Acting Anesthetic

This compound is a potent, long-acting local anesthetic belonging to the amino-amide class.[1] Its chemical structure, characterized by an amide linkage between an aromatic head and a hydrocarbon chain, confers greater stability compared to ester-type anesthetics and a lower likelihood of allergic reactions.[2] Unlike lidocaine, its terminal amino group is contained within a piperidine ring, a feature shared with other pipecholyl xylidine derivatives like ropivacaine and levobupivacaine.[2] This structural configuration is fundamental to its prolonged duration of action, making it a valuable tool in both clinical settings and preclinical research for sustained nerve blockade.[1]

This compound is the monohydrochloride, monohydrate form of bupivacaine, a white, odorless crystalline powder.[3][4] This salt form enhances its solubility in aqueous solutions, a critical attribute for its formulation and administration in research applications.[3][5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research. These parameters influence its solubility, stability, and ultimately, its biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₈N₂O · HCl | [5] |

| Molecular Weight | 324.9 g/mol | [5] |

| Melting Point | 255-256 °C | [5] |

| pKa | ~8.1 | [5][6] |

| Appearance | White crystalline powder | [3] |

| UV Absorbance Max (λmax) | 262 nm (in 0.2 N sulfuric acid) | [5] |

Solubility Profile: A Key Determinant of Experimental Design

The solubility of this compound is a critical factor in the preparation of stock solutions and formulations for in vitro and in vivo studies. Its solubility is dependent on the solvent system and temperature.

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL (with heating) | [5] |

| Ethanol | 1 part in 8 parts ethanol | [5] |

| Phosphate Buffers | Not very soluble | [5] |

| Methanol, 1-Propanol, 2-Propanol, 1-Butanol, DMF, Acetic Acid | Soluble | [7][8] |

The limited solubility in phosphate buffers is an important consideration for researchers preparing solutions for cell-based assays or other physiological buffer systems.[5] The experimental determination of solubility is often achieved through the gravimetric method, where a saturated solution is prepared at a specific temperature, and the amount of dissolved solute is quantified after solvent evaporation.[7][8]

Stability and Degradation: Ensuring Experimental Integrity

The stability of this compound solutions is crucial for the reproducibility and validity of research findings. Degradation can be influenced by factors such as pH, temperature, and exposure to light.

-

pH Stability : this compound is more stable in acidic solutions. Alkaline conditions can lead to precipitation and slight degradation over time.[5][9]

-

Temperature Stability : Solutions can be autoclaved for sterilization if they do not contain epinephrine.[4][5] Studies have shown that this compound is stable for extended periods when stored at refrigerated (6°C) and room temperatures (22°C).[9][10] No degradation was detectable when stored at 7°C for 14 days or at 25°C for 24 hours.[11]

-

Photostability : Exposure to fluorescent light does not significantly affect the stability of this compound solutions when stored in polypropylene syringes for up to 91 days.[9][10]

For long-term studies, it is imperative to validate the stability of prepared solutions under the specific experimental conditions.

Mechanism of Action: The Molecular Basis of Nerve Blockade

This compound exerts its anesthetic effect by blocking the generation and conduction of nerve impulses.[1][12] The primary molecular target is the voltage-gated sodium channels located on the neuronal cell membrane.[1][13]

The mechanism can be summarized as follows:

-

Diffusion Across the Neuronal Membrane : In its uncharged (base) form, bupivacaine diffuses across the lipid bilayer of the neuronal membrane into the axoplasm.

-

Ionization within the Axoplasm : Once inside the neuron, the lower intracellular pH promotes the ionization of the bupivacaine molecule.

-

Binding to Sodium Channels : The positively charged bupivacaine molecule then binds to the intracellular portion of the voltage-gated sodium channels.[2][13]

-

Inhibition of Sodium Influx : This binding stabilizes the sodium channels in their inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[13]

-

Blockade of Action Potential Propagation : By preventing depolarization, this compound effectively blocks the initiation and propagation of action potentials, resulting in a loss of sensation.[1][12]

The high lipid solubility and strong affinity for the sodium channel receptor contribute to its long duration of action.[13]

Caption: Mechanism of action of this compound.

Experimental Protocols for Research Use

The following protocols provide a foundation for the preparation and analysis of this compound in a research setting. It is essential to adhere to all institutional safety guidelines and to use appropriate personal protective equipment when handling this compound.

Preparation of a Standard Stock Solution

A validated stock solution is the cornerstone of accurate quantitative analysis.

Objective: To prepare a 1 mg/mL stock solution of this compound in water.

Materials:

-

This compound powder (analytical grade)

-

Deionized or distilled water

-

Volumetric flask (e.g., 50 mL)

-

Analytical balance

-

Spatula

-

Weighing paper

-

Sonicator (optional)

Procedure:

-

Accurately weigh 50 mg of this compound powder using an analytical balance.

-

Carefully transfer the weighed powder into a 50 mL volumetric flask.

-

Add approximately 30-40 mL of deionized water to the flask.

-

Gently swirl the flask to dissolve the powder. If necessary, use a sonicator to aid dissolution.[1]

-

Once the powder is completely dissolved, bring the solution to the 50 mL mark with deionized water.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Label the flask with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at 4°C, protected from light.[2]

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid and straightforward method for determining the concentration of this compound in simple aqueous solutions.

Objective: To determine the concentration of a this compound solution using UV-Vis spectrophotometry.

Materials:

-

This compound stock solution (e.g., 1 mg/mL)

-

Deionized or distilled water

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions with concentrations ranging from 0.1 to 1 mg/mL by diluting the stock solution with deionized water.[14]

-

-

Spectrophotometer Setup:

-

Measurement:

-

Use deionized water as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution in triplicate.

-

Measure the absorbance of the unknown sample solution in triplicate.

-

-

Data Analysis:

-

Create a calibration curve by plotting the average absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of the unknown sample by interpolating its average absorbance on the calibration curve.

-

Caption: UV-Vis spectrophotometry workflow for bupivacaine HCl.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method for the quantification of this compound, especially in complex matrices. The following is a representative isocratic RP-HPLC method.

Objective: To quantify this compound using a validated RP-HPLC method.

Materials:

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

HPLC system with a UV detector

-

C18 column (e.g., Waters RP-C18, 150 x 4.6 mm, 3.5 µm)[13][15]

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm membrane filters

Procedure:

-

Mobile Phase Preparation (pH 6.5 buffer:acetonitrile, 50:50 v/v):

-

Prepare a pH 6.5 buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 with dilute orthophosphoric acid.[13]

-

Mix the buffer and acetonitrile in a 50:50 ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 500 µg/mL) in the mobile phase.[13]

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 25 to 150 µg/mL.[13][15]

-

Prepare the unknown sample by diluting it with the mobile phase to fall within the calibration range.

-

-

Chromatographic Conditions:

-

Analysis:

-

Quantification:

-

Calculate the concentration of this compound in the unknown sample based on the peak area and the calibration curve.

-

Safety and Handling for Research Use

This compound is a potent pharmacological agent and should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves when handling the powder or solutions.[2][16]

-

Handling: Avoid inhalation of the powder by working in a well-ventilated area or under a chemical fume hood.[2][17] Prevent contact with skin and eyes.[2]

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][16] Recommended storage temperature is 4°C.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2][16]

Conclusion

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound for research applications. By understanding its molecular characteristics, solubility, stability, and mechanism of action, researchers can design more robust and reproducible experiments. The detailed protocols for solution preparation and analysis serve as a practical starting point for the accurate quantification and use of this important local anesthetic in the laboratory.

References

- 1. This compound Injection [drugfuture.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jocpr.com [jocpr.com]

- 6. [PDF] SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF this compound IN PHARMACEUTICAL PREPARATIONS | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development and validation of an HPLC method to determine the stability of fentanyl citrate and this compound mixtures in infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjhp-online.ca [cjhp-online.ca]

- 10. UV-Vis Spectrum of Bupivacaine | SIELC Technologies [sielc.com]

- 11. sds.edqm.eu [sds.edqm.eu]

- 12. tsijournals.com [tsijournals.com]

- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 14. researchgate.net [researchgate.net]

- 15. aksci.com [aksci.com]

- 16. medkoo.com [medkoo.com]

- 17. chemicalbook.com [chemicalbook.com]

Bupivacaine hydrochloride synthesis and purification methods for laboratory scale.

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Bupivacaine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound in Modern Anesthesia

Bupivacaine, chemically known as (RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a potent, long-acting local anesthetic of the amino-amide class.[1][2] First synthesized in 1957, it functions by reversibly blocking sodium ion channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[3][4] This mechanism leads to a temporary loss of sensation, making it invaluable for regional, epidural, and spinal anesthesia in various surgical and obstetric procedures.[4]

The clinical efficacy and safety of bupivacaine are directly contingent on its purity. Impurities, such as unreacted starting materials, synthetic by-products, or isomers, can introduce significant toxicity, particularly cardiotoxicity. Therefore, a robust and well-controlled process for its synthesis and purification is paramount for any research, development, or manufacturing setting.

This guide provides a detailed technical overview for the laboratory-scale synthesis and purification of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure a reproducible and high-purity outcome.

Part 1: Synthetic Pathways and Mechanistic Considerations

The most established and practical laboratory synthesis of this compound begins with 2-piperidinecarboxylic acid and proceeds through the formation of a key amide intermediate, followed by N-alkylation and final salt formation.

The overall synthetic strategy can be dissected into three core transformations:

-

Amide Bond Formation: Creation of the amide linkage between the piperidine ring and the 2,6-dimethylphenyl moiety.

-

N-Alkylation: Introduction of the n-butyl group onto the piperidine nitrogen.

-

Salt Formation: Conversion of the bupivacaine free base into its stable and water-soluble hydrochloride salt.

A common synthetic route involves the initial synthesis of the key intermediate, N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, which is then alkylated.[5][6]

Visualizing the Synthetic Workflow

Caption: Overall workflow for the synthesis of Bupivacaine HCl.

Part 2: Detailed Experimental Protocol (Laboratory Scale)

This protocol details a reliable method for synthesizing this compound, adapted from established industrial practices.[7][8]

Materials and Reagents

-

N-(2,6-dimethylphenyl)-2-piperidinecarboxamide

-

1-Bromobutane

-

Toluene

-

Potassium Carbonate (or other suitable base)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Hydrochloric Acid (aqueous solution, e.g., 10%)

-

Isopropyl Alcohol

-

Deionized Water

Step-by-Step Methodology

Step 1: N-Alkylation of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (1 equivalent).

-

Solvent and Reagents: Add toluene as the solvent. To the stirred suspension, add a deacidification agent like potassium carbonate (approx. 1.5 equivalents) and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium bromide.

-

Causality Note: The phase transfer catalyst is crucial for facilitating the reaction between the aqueous/solid base and the organic-soluble starting material, enhancing the reaction rate and yield.

-

-

Addition of Alkylating Agent: Slowly add 1-bromobutane (1.1–1.3 equivalents) to the mixture at room temperature.[7]

-

Reaction: Heat the reaction mixture to 80–85°C and maintain this temperature with vigorous stirring for 5–10 hours.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (e.g., potassium bromide) and wash the filter cake with a small amount of toluene. The resulting filtrate is a toluene solution of bupivacaine free base.

Step 2: Formation and Isolation of this compound

-

Acidification: Transfer the bupivacaine solution to a clean flask. While stirring, carefully add an aqueous solution of hydrochloric acid (e.g., 10% HCl) to acidify the mixture.[7]

-

Phase Separation: Heat the mixture to 80–85°C. Stop stirring and allow the layers to separate. The upper layer is the organic toluene phase, and the lower aqueous phase contains the this compound.[7]

-

Crystallization: Carefully separate the lower aqueous layer. Cool this layer in an ice bath to 5–10°C to induce crystallization of the this compound.[7]

-

Isolation: Collect the precipitated white solid by vacuum filtration. Wash the crystals with a small amount of cold deionized water or isopropyl alcohol to remove residual impurities.

-

Drying: Dry the crude this compound product in a vacuum oven at 50-60°C until a constant weight is achieved.

Part 3: Purification – The Cornerstone of Quality

The crude product from the synthesis requires purification to meet pharmaceutical standards. Recrystallization is the most effective and common method for purifying this compound at the laboratory scale.

Principle of Recrystallization

Recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at varying temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the bupivacaine HCl decreases, causing it to form pure crystals while impurities remain dissolved in the mother liquor.

Protocol for Recrystallization

-

Solvent Selection: An alcohol-water system (e.g., isopropanol-water or ethanol-water) is an effective choice. This compound is freely soluble in alcohol and soluble in water.[1][2] The combination allows for fine-tuning of solubility.

-

Dissolution: Place the crude bupivacaine HCl in an Erlenmeyer flask. Add a small amount of the alcohol-water solvent system and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is fully dissolved. If it doesn't dissolve completely, add more solvent dropwise until a clear solution is obtained at the boiling point.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat briefly and then perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.

Visualizing the Purification Workflow

Caption: Step-by-step workflow for the recrystallization of Bupivacaine HCl.

Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures. | Highly effective for removing most impurities; yields high-purity crystalline product; scalable. | Potential for product loss in the mother liquor; requires careful solvent selection. |

| Acid-Base Extraction | Partitioning between immiscible organic and aqueous phases based on the compound's acidic/basic nature. | Excellent for separating the free base from non-basic impurities before salt formation. | Requires use of multiple solvents; can be labor-intensive; does not remove closely related basic impurities. |

| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Very high resolution, capable of separating closely related impurities. | Costly; requires specialized equipment (e.g., HPLC); often limited to small scales for purification. |

Part 4: Analytical Verification for a Self-Validating System

To ensure the integrity of the synthesis and purification process, the final product must be rigorously analyzed to confirm its identity, purity, and quality.

Identity Confirmation

-

Melting Point: Pure this compound has a characteristic melting point of approximately 254°C, typically with decomposition.[9] A sharp melting point close to the literature value is a good indicator of purity.

-

Infrared (IR) Spectroscopy: An IR spectrum should be compared against a reference standard to confirm the presence of key functional groups (e.g., amide C=O, N-H, aromatic C-H).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation by showing the precise chemical environment of each proton and carbon atom in the molecule.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of bupivacaine HCl. A reversed-phase (RP-HPLC) method is typically employed.[10]

-

Column: Waters RP-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[10]

-

Mobile Phase: A mixture of a pH-controlled buffer (e.g., pH 6.5 phosphate buffer) and acetonitrile (e.g., 50:50 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Result: The purity is determined by the area percentage of the main bupivacaine peak relative to any impurity peaks. A successful synthesis should yield a purity of >99.5%.

-

Conclusion

The synthesis and purification of this compound are critical processes that demand precision and a thorough understanding of the underlying chemical principles. The methodologies outlined in this guide provide a robust framework for producing high-purity material on a laboratory scale. By following a well-defined synthetic route, employing effective purification techniques like recrystallization, and validating the final product with rigorous analytical methods, researchers can ensure the quality and reliability of the this compound for its intended scientific applications.

References

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. jocpr.com [jocpr.com]

- 3. Bupivacaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. CN106117118A - A kind of preparation technology of this compound - Google Patents [patents.google.com]

- 8. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 9. uspbpep.com [uspbpep.com]

- 10. researchgate.net [researchgate.net]

In vitro effects of bupivacaine hydrochloride on neuronal cell lines.

An In-Depth Technical Guide: Investigating the In Vitro Effects of Bupivacaine Hydrochloride on Neuronal Cell Lines

Introduction: The Dichotomy of Bupivacaine

This compound, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and postoperative pain management.[1] Its clinical efficacy stems from its primary mechanism of action: the reversible blockade of voltage-gated sodium channels in neuronal membranes.[1][2][3][4] By binding to the intracellular portion of these channels, bupivacaine prevents the influx of sodium ions necessary for depolarization, thereby inhibiting the initiation and conduction of nerve impulses.[1][3][4][5] This targeted action provides profound and sustained analgesia.

However, the clinical utility of bupivacaine is shadowed by concerns about its potential for dose-dependent neurotoxicity.[6][7] Reports of transient neurological symptoms and, in rare cases, more severe complications like cauda equina syndrome have prompted extensive investigation into its effects at the cellular level.[8][9] Understanding the precise mechanisms by which bupivacaine impacts neuronal viability is paramount for optimizing its safe clinical use and developing potential neuroprotective strategies.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro effects of bupivacaine on neuronal cell lines. We will move beyond its canonical function as a sodium channel blocker to explore the complex signaling cascades that lead to cytotoxicity, apoptosis, and oxidative stress. This document is structured to provide not only a synthesis of current knowledge but also practical, field-proven methodologies for investigating these phenomena in a laboratory setting.

Core Mechanisms of Bupivacaine-Induced Neurotoxicity

While the anesthetic effect is channel-mediated, the neurotoxic sequelae of bupivacaine exposure involve a multifactorial cascade of cellular events. These are not mutually exclusive; rather, they represent an interconnected network of pathways that culminate in neuronal injury.

Cytotoxicity and Impaired Cell Viability

The most fundamental observation is that bupivacaine reduces neuronal cell viability in a dose- and time-dependent manner.[6][9][10] In vitro studies using human neuroblastoma cell lines, such as SH-SY5Y, consistently demonstrate that increasing concentrations of bupivacaine lead to a progressive decline in the number of viable cells.[9][11][12] For instance, one study on SH-SY5Y cells showed that viability dropped to approximately 27% after a 24-hour exposure to 1 mM bupivacaine.[11] This cytotoxic effect establishes the experimental window for investigating the more nuanced mechanisms detailed below.

Induction of Apoptosis: The Programmed Cell Death Cascade

A primary mechanism of bupivacaine-induced cell death is apoptosis.[7][9][10][13] Unlike necrosis, which is a form of traumatic cell death, apoptosis is a highly regulated process of programmed cell death. Bupivacaine has been shown to activate key players in the apoptotic cascade:

-

Caspase Activation: Bupivacaine treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-9.[14][15] Caspase-3 is a pivotal enzyme that, once activated, cleaves numerous cellular substrates, leading to the classic morphological changes of apoptosis.[10]

-

Mitochondrial Pathway Involvement: The process is often initiated via the intrinsic (mitochondrial) pathway. Bupivacaine can disrupt mitochondrial function, leading to changes in the expression of the Bcl-2 family of proteins. Specifically, it can increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[12][14] This shift promotes the release of cytochrome c from the mitochondria, a critical step that triggers the activation of caspase-9.[15]

-

DNA Damage: A consequence of the apoptotic cascade is DNA fragmentation, a hallmark of programmed cell death.[10][15][16] The presence of DNA damage can be visualized and quantified, providing a definitive marker of apoptosis.[17]

Oxidative Stress and Reactive Oxygen Species (ROS) Production

A growing body of evidence points to oxidative stress as a crucial factor in bupivacaine's neurotoxicity.[8][16][18] Exposure to bupivacaine has been shown to induce the overproduction of mitochondrial reactive oxygen species (mtROS).[8] This imbalance between ROS generation and the cell's antioxidant capacity leads to oxidative damage to vital cellular components.

-

Mechanism: Bupivacaine is believed to inhibit mitochondrial respiratory chain complexes I and III, impairing oxidative phosphorylation and leading to an electron leak that generates superoxide radicals.[18]

-

Consequences: The surge in ROS precedes and triggers subsequent apoptotic events, including caspase activation.[10] Furthermore, ROS can directly cause oxidative DNA damage, contributing to cell death.[16][17] Studies have demonstrated that the use of antioxidants can significantly inhibit bupivacaine-induced apoptosis, confirming the pivotal role of ROS in this process.[10]

Disruption of Intracellular Calcium (Ca²⁺) Homeostasis

Intracellular calcium overload is a well-established trigger for neuronal injury and is implicated in bupivacaine's toxicity.[9][13] Bupivacaine can cause a significant increase in cytosolic Ca²⁺ concentrations.[9][13]

-

T-Type Calcium Channels: Research using the SH-SY5Y cell line suggests that T-type voltage-dependent calcium channels are involved in this process.[9][11][13] Bupivacaine-induced apoptosis and LDH release were reduced when these channels were blocked, indicating that an influx of extracellular calcium through these channels contributes to the toxic effects.[9][11]

-

Downstream Effects: Elevated intracellular Ca²⁺ can activate a host of detrimental downstream pathways, including the activation of proteases, disruption of mitochondrial membrane potential, and further ROS generation, creating a vicious cycle of cellular damage.[18]

Electrophysiological Effects Beyond Sodium Channel Blockade

While the primary anesthetic action is on sodium channels, bupivacaine also affects other ion channels, which may contribute to its neurological side effects.

-

Potassium Channels: In SH-SY5Y cells, bupivacaine has been shown to inhibit human neuronal Kv3 potassium channels in a concentration-dependent manner.[19] Inhibition of these channels can increase neuronal excitability, an effect that may contribute to CNS side effects like muscle twitching or seizures seen in cases of systemic toxicity.[2][19]

-

Nerve Cell Soma: Studies on isolated superior cervical ganglia have shown that bupivacaine directly affects the nerve cell soma, not just the axon. It increases the firing threshold and action potential duration while decreasing membrane resistance and action potential amplitude, ultimately leading to a blockade of firing.[20]

Methodologies for In Vitro Assessment

A robust investigation into bupivacaine's neurotoxicity requires a multi-assay approach. The choice of methods should be guided by the specific mechanistic question being asked. The protocols described here are designed to be self-validating through the inclusion of appropriate controls.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for assessing the in vitro neurotoxicity of bupivacaine.

Caption: A typical experimental workflow for studying bupivacaine neurotoxicity.

Protocol 1: Assessing Cell Viability via MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of cytotoxicity.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

DMEM/F12 medium with 10% FBS

-

This compound (Sigma-Aldrich)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of bupivacaine in serum-free medium (e.g., 0.1, 0.5, 1, 2, 5 mM).[9][11] Remove the old medium from the cells and add 100 µL of the bupivacaine solutions.

-

Expertise & Trustworthiness: Include a "vehicle control" (medium only) and a "positive control" (e.g., 1% Triton X-100) to validate assay performance.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle control group.

Protocol 2: Detecting Apoptosis via Annexin V-FITC/PI Staining

Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with desired concentrations of bupivacaine (e.g., 1 mM) for 24 hours as described previously.[9]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive, PI negative/positive) can be quantified.[9][12]

Protocol 3: Measuring Intracellular ROS Production

Rationale: The DCFH-DA probe is a cell-permeable dye that is non-fluorescent until the acetate groups are cleaved by intracellular esterases and it is oxidized by ROS, primarily hydrogen peroxide, into the highly fluorescent 2’,7’–dichlorofluorescein (DCF).

Materials:

-

2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol 1. A positive control (e.g., H₂O₂) should be included.

-

Probe Loading: After the bupivacaine treatment period, remove the medium and wash cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Analysis: Normalize the fluorescence of treated groups to the vehicle control to determine the fold-change in ROS production.[14]

Data Synthesis and Interpretation

Effective interpretation requires synthesizing data from multiple assays. Quantitative data should be presented clearly to facilitate comparison across different concentrations and time points.

Bupivacaine-Induced Cytotoxicity in SH-SY5Y Cells

| Bupivacaine Conc. (mM) | Treatment Time (h) | Cell Viability (%) | Reference |

| 1.0 | 6 | 47 ± 7 | [9] |

| 1.0 | 12 | 36 ± 5 | [9] |

| 1.0 | 24 | 26 ± 5 | [9] |

| 2.0 | 24 | 15 ± 3 | [11] |

| 5.0 | 24 | 5 ± 2 | [11] |

Apoptotic Effects of 1 mM Bupivacaine on SH-SY5Y Cells (24h)

| Parameter | Control Group | Bupivacaine-Treated | Reference |

| Apoptosis Rate (%) | 12.5 ± 2.7 | 41.6 ± 2.3 | [9] |

| LDH Release (% of total) | 10.1 ± 1.2 | 31.3 ± 2.9 | [9] |

Signaling Pathway of Bupivacaine Neurotoxicity

The following diagram synthesizes the key molecular events involved in bupivacaine-induced neurotoxicity.

Caption: Key signaling events in bupivacaine-induced neuronal apoptosis.

Conclusion and Future Directions

The in vitro investigation of this compound reveals a complex toxicological profile that extends far beyond its therapeutic effect on sodium channels. The primary drivers of its neurotoxicity in neuronal cell lines are the induction of apoptosis via mitochondrial dysfunction, the generation of oxidative stress through ROS production, and the disruption of intracellular calcium homeostasis.[8][9][10][13]

For researchers in drug development, these pathways present multiple targets for designing safer local anesthetics or formulating bupivacaine with neuroprotective adjuncts. Future research should focus on:

-

Comparative Toxicity: Systematically comparing the neurotoxic profiles of different local anesthetics (e.g., ropivacaine, lidocaine) using the standardized assays outlined here.[21]

-

Protective Agents: Investigating the efficacy of antioxidants, calcium channel blockers, or caspase inhibitors in mitigating bupivacaine's effects.

-

Advanced Models: Moving beyond 2D cell lines to more complex models, such as 3D neurospheres or co-cultures with glial cells, to better recapitulate the in vivo microenvironment.

By employing the robust, multi-faceted methodologies described in this guide, the scientific community can continue to unravel the molecular intricacies of local anesthetic neurotoxicity, ultimately enhancing patient safety.

References

- 1. Bupivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 2. Bupivacaine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of Bupivacaine? [synapse.patsnap.com]

- 5. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Mechanistic study of mtROS-JNK-SOD2 signaling in bupivacaine-induced neuron oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Crocin alleviates neurotoxicity induced by bupivacaine in SH-SY5Y cells with inhibition of PI3K/AKT signaling - ProQuest [proquest.com]

- 13. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]

- 14. Bupivacaine Reduces the Viability of SH-SY5Y Cells and Promotes Apoptosis by the Inhibition of Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical and microarray analyses of bupivacaine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High Glucose Enhances Bupivacaine-Induced Neurotoxicity via MCU-Mediated Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bupivacaine inhibits human neuronal Kv3 channels in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of bupivacaine on the membrane properties of nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Neurotoxicity of Bupivacaine Hydrochloride in Primary Neuron Cultures

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neurotoxic effects of bupivacaine hydrochloride using primary neuron cultures. The methodologies and mechanistic insights presented herein are designed to ensure scientific rigor and reproducibility.

Introduction: The Clinical Dichotomy of Bupivacaine

This compound, an amide-type local anesthetic, is a cornerstone of regional anesthesia and postoperative pain management.[1][2] Its long duration of action provides extended analgesia, making it invaluable in various surgical and obstetric procedures.[2] However, this clinical efficacy is shadowed by concerns about its potential neurotoxicity.[1][2][3] Reports of transient or persistent neurological symptoms following its use have underscored the need for a deeper understanding of its effects on neuronal cells.[4][5] Primary neuron cultures offer a powerful in vitro system to dissect the cellular and molecular mechanisms underlying these neurotoxic events, providing a controlled environment to study dose-dependent effects and intricate signaling pathways.[6][7][8]

Part 1: Establishing the In Vitro Model: Primary Cortical Neuron Cultures

The choice of an appropriate model system is paramount. Primary neuron cultures, derived directly from embryonic rodent brain tissue, closely recapitulate the physiology and morphology of neurons in vivo, making them a superior model to immortalized cell lines for neurotoxicity studies.[6][7][8] The following protocol details the isolation and culture of cortical neurons from embryonic day 18 (E18) rat pups.

Protocol 1: Isolation and Culture of Primary Rat Cortical Neurons

This protocol is optimized to maximize neuronal yield and viability while minimizing glial contamination.[6][9]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM/F12 medium, Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin[6]

-

Poly-D-Lysine, Laminin[9]

-

Sterile Hank's Balanced Salt Solution (HBSS)[6]

-

Sterile dissection tools

Step-by-Step Methodology:

-

Plate Coating (Day 1):

-

Coat culture plates with 50 µg/mL Poly-D-Lysine solution and incubate for at least 1 hour at 37°C.[9] This positively charged polymer promotes cell adhesion.

-

Aspirate the Poly-D-Lysine and wash three times with sterile dH₂O.[9]

-

(Optional but recommended) Add a second coating of laminin (10 µg/mL) and incubate overnight at 37°C. Laminin provides a more physiologically relevant substrate for neuronal attachment and neurite outgrowth.

-

-

Tissue Dissection (Day 2):

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically remove the uterine horns and place them in a petri dish containing ice-cold HBSS.[6]

-

Isolate the E18 embryos and decapitate them.

-

Under a dissecting microscope, carefully remove the brain from the skull.

-

Place the brain in a fresh dish of cold HBSS. Dissect the cortices by separating the cerebral hemispheres and peeling away the meninges.

-

-

Cell Dissociation:

-

Transfer the cortical tissue to a conical tube containing a trypsin-EDTA solution (e.g., 0.05%) and incubate at 37°C for 10-15 minutes.[8][10] Trypsin is a serine protease that digests extracellular matrix proteins, allowing for the separation of individual cells.

-

Add DNase I to the trypsin solution to prevent cell clumping from DNA released by lysed cells.

-

Terminate the enzymatic digestion by adding a trypsin inhibitor (e.g., soybean trypsin inhibitor or serum-containing medium).[10]

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[8] Avoid creating bubbles, as this can be detrimental to the cells.

-

-

Cell Plating and Culture:

-

Centrifuge the cell suspension at 200 x g for 5 minutes.[9]

-

Resuspend the cell pellet in complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).[6]

-

Perform a cell count using a hemocytometer and Trypan blue to assess viability.

-

Plate the neurons at the desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the pre-coated plates.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.[7]

-